

# JNJ-40411813: A Technical Guide for Anxious Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-40411813 |           |
| Cat. No.:            | B1673069     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, small molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). Developed through a collaboration between Addex Therapeutics and Janssen Pharmaceuticals, it was investigated as a novel therapeutic agent for several central nervous system disorders.[1] One of the key indications explored was its use as an adjunctive treatment for major depressive disorder (MDD) with significant anxiety symptoms, often termed anxious depression.[1][2]

The rationale for its development stemmed from the role of glutamatergic dysfunction in the pathophysiology of anxiety and depression.[3] The mGlu2 receptor, an inhibitory presynaptic autoreceptor, is a critical node in regulating glutamate release.[3] By potentiating the natural, physiological signaling of glutamate, **JNJ-40411813** was hypothesized to restore glutamatergic homeostasis without the potential tolerance issues associated with direct agonists.[3]

Despite a strong preclinical rationale and favorable safety profile in early human studies, a Phase 2a proof-of-concept study in patients with anxious depression did not meet its primary efficacy endpoint.[2][4] While some signals of efficacy were observed on secondary measures, the overall results did not support further development for this indication.[1][2] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on **JNJ**-



**40411813** for anxious depression, presenting key data, experimental protocols, and signaling pathways to inform future research in this area.

#### **Core Mechanism of Action**

**JNJ-40411813** functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct, allosteric site. This binding induces a conformational change in the receptor that increases its affinity for the endogenous ligand, glutamate, and/or enhances the efficacy of glutamate-mediated signaling. The primary effect is a potentiation of the natural, phasic signaling of glutamate, which is thought to reduce the risk of receptor desensitization and tolerance that can be observed with continuous agonist stimulation.[3]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release. By enhancing this inhibitory feedback mechanism, **JNJ-40411813** is believed to dampen excessive glutamatergic transmission, a state implicated in the pathophysiology of anxiety and depression.





Click to download full resolution via product page

Figure 1: JNJ-40411813 Mechanism of Action at the mGlu2 Receptor.

## Preclinical Data In Vitro Pharmacology

**JNJ-40411813** demonstrated potent and selective PAM activity at the human mGlu2 receptor in various recombinant cell line assays. It showed minimal activity at other mGlu receptor subtypes and a wide range of other CNS targets, although a moderate affinity for the human 5-HT2A receptor was noted.

| Assay Type             | Cell Line                     | Parameter                | Value                 | Reference |
|------------------------|-------------------------------|--------------------------|-----------------------|-----------|
| [35S]GTPyS<br>Binding  | CHO cells<br>(hmGlu2)         | PAM Activity<br>EC50     | 147 ± 42 nmol/L       | [3][5]    |
| [35S]GTPyS<br>Binding  | CHO cells<br>(hmGlu2)         | Agonist Activity<br>EC50 | 2159 ± 1069<br>nmol/L | [3]       |
| Ca2+<br>Mobilization   | HEK293 cells<br>(hmGlu2 Gα16) | PAM Activity<br>EC50     | 64 ± 29 nmol/L        | [3][5]    |
| Radioligand<br>Binding | Human 5-HT2A<br>Receptor      | Kb                       | 1.1 μmol/L            | [5][6]    |

#### In Vivo Pharmacokinetics & Receptor Occupancy (Rat)

Pharmacokinetic studies in rats revealed rapid oral absorption and moderate bioavailability. A key finding in rodent studies was the presence of a metabolite that contributed to higher-than-expected 5-HT2A receptor occupancy in vivo, a factor that complicates the translation of some rodent behavioral data.[5][6]



| Route                  | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | t1/2 (h)  | Bioavaila<br>bility (%) | Referenc<br>e |
|------------------------|-----------------|-----------------|----------|-----------|-------------------------|---------------|
| Intravenou<br>s (i.v.) | 2.5             | -               | -        | -         | -                       | [3]           |
| Oral (p.o.)            | 10              | 938             | 0.5      | 2.3 ± 0.5 | 31%                     | [3][5]        |

| Receptor | Radioligand          | Parameter                           | Value    | Reference |
|----------|----------------------|-------------------------------------|----------|-----------|
| mGlu2    | [3H]JNJ-<br>46281222 | Ex vivo<br>Occupancy<br>ED50 (p.o.) | 16 mg/kg | [3][5]    |
| 5-HT2A   | -                    | In vivo<br>Occupancy<br>ED50 (p.o.) | 17 mg/kg | [5][6]    |

### **Experimental Protocols: Preclinical**

[35S]GTPyS Binding Assay:

- Objective: To measure the functional activity of **JNJ-40411813** at the mGlu2 receptor.
- Method: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor were prepared. Membranes were incubated with GDP, [35S]GTPyS, and varying concentrations of JNJ-40411813 in the presence of a fixed, sub-maximal (EC20) concentration of glutamate to assess PAM activity. For agonist activity, glutamate was omitted. The reaction was incubated at 30°C and terminated by rapid filtration. The amount of membrane-bound [35S]GTPyS was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to determine EC50 values.[3]

Ex Vivo mGlu2 Receptor Occupancy:

Objective: To determine the relationship between the administered dose of JNJ-40411813
and its binding to mGlu2 receptors in the brain.







Method: Rats were administered JNJ-40411813 orally at various doses. At a specified time point post-dosing (e.g., 1 hour), animals were euthanized, and brains were rapidly removed. Brain regions of interest were dissected and homogenized. The ability of the ex vivo brain tissue to bind a specific mGlu2 PAM radioligand ([3H]JNJ-46281222) in vitro was measured. The reduction in available binding sites compared to vehicle-treated animals was calculated as percent occupancy. The ED50, the dose required to achieve 50% receptor occupancy, was then calculated.[3][5]





Click to download full resolution via product page

Figure 2: Experimental workflow for ex vivo mGlu2 receptor occupancy study.



## Clinical Research in Anxious Depression Phase 2a Proof-of-Concept Study

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of **JNJ-40411813** as an adjunctive treatment for patients with MDD and significant anxiety symptoms who had an insufficient response to ongoing SSRI or SNRI treatment.[2]

The study utilized a doubly-randomized, 8-week design composed of two 4-week periods.[2] This design was intended to manage the high placebo response often seen in depression trials.

#### **Study Design and Endpoints**

- Patient Population: Adults (18-64 years) with a DSM-IV diagnosis of MDD, a Hamilton Depression Rating Scale-17 (HDRS17) score ≥ 18, and an HDRS17 anxiety/somatization factor score ≥ 7.[2]
- Treatment: Patients were randomized to either adjunctive JNJ-40411813 (flexibly dosed, 50 mg to 150 mg twice daily) or adjunctive placebo.[2]
- Primary Endpoint: Change from baseline on the 6-item Hamilton Anxiety Subscale (HAM-A6).
- Key Secondary Endpoints: Changes in HDRS17 total score, a 6-item core depressive symptom subscale of HDRS17 (HAM-D6), and the Inventory of Depressive Symptomatology (IDS-C30).[2]





Click to download full resolution via product page

Figure 3: Doubly-randomized design of the Phase 2a study in anxious depression.

#### **Clinical Efficacy and Safety Results**

The study did not demonstrate a statistically significant effect on the primary endpoint. However, prespecified analyses suggested potential efficacy signals on several secondary measures of both depression and anxiety. The treatment was generally well-tolerated.

| Endpoint                               | Result (p-value)           | Outcome          | Reference |
|----------------------------------------|----------------------------|------------------|-----------|
| Primary: HAM-A6                        | p = 0.51                   | Not Met          | [2]       |
| Secondary: HDRS17<br>Total Score       | Signal observed (p < 0.20) | Favorable Signal | [2]       |
| Secondary: HAM-D6<br>(Core Depression) | Signal observed (p < 0.20) | Favorable Signal | [2]       |
| Secondary: IDS-C30<br>(Depression)     | Signal observed (p < 0.20) | Favorable Signal | [2]       |
| Secondary: HDRS17<br>Anxiety Factor    | Signal observed (p < 0.20) | Favorable Signal | [2]       |
| Secondary: IDS-C30<br>Anxiety Subscale | Signal observed (p < 0.20) | Favorable Signal | [2]       |



Despite these secondary signals, the failure to meet the primary endpoint led to the discontinuation of **JNJ-40411813** development for anxious depression.[1][4]

#### **Human Pharmacokinetics (Phase 1)**

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of **JNJ-40411813**.

| Dose (Multiple)       | Tmax (h) | t1/2 (h)    | Key<br>Observation                                | Reference |
|-----------------------|----------|-------------|---------------------------------------------------|-----------|
| 50-225 mg<br>(b.i.d.) | 3 - 4    | 19.4 - 34.2 | Plasma exposure<br>was dose-<br>dependent.        | [7]       |
| 500 mg (single)       | -        | -           | Reduced S(+) ketamine- induced negative symptoms. | [7]       |

#### **Conclusion and Future Directions**

**JNJ-40411813** is a potent and selective mGlu2 receptor PAM that represents a targeted approach to modulating glutamatergic dysfunction. While the compound showed a promising preclinical profile and was well-tolerated in humans, its clinical development for anxious depression was halted after a Phase 2a study failed to meet its primary endpoint.[2][4] The observed signals on secondary depression and anxiety scales were not sufficient to warrant progression in this specific patient population.[2]

The development history of **JNJ-40411813** underscores the challenges of translating preclinical findings in neuropsychiatry to clinical efficacy, particularly in heterogeneous disorders like MDD. The discrepancy between rodent and human metabolism (i.e., the 5-HT2A active metabolite in rodents) also highlights a critical consideration for preclinical model selection and data interpretation.[5][6] While its journey in anxious depression has concluded, the data generated from the **JNJ-40411813** program provides valuable insights for the continued exploration of mGlu2 modulation as a therapeutic strategy for CNS disorders. The



compound was subsequently investigated for other indications, including schizophrenia and epilepsy, before development was ultimately discontinued for those as well.[1][8][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ADX-71149 Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. J&J halts Addex-partnered epilepsy drug after failed phase 2 trial [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-40411813: A Technical Guide for Anxious Depression Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673069#jnj-40411813-for-anxious-depression-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com